4-Methoxy-1aH-indeno[1,2-b]oxirene

Catalog No.
S14610755
CAS No.
M.F
C10H8O2
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-1aH-indeno[1,2-b]oxirene

Product Name

4-Methoxy-1aH-indeno[1,2-b]oxirene

IUPAC Name

4-methoxy-1aH-indeno[1,2-b]oxirene

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C10H8O2/c1-11-7-2-3-8-6(4-7)5-9-10(8)12-9/h2-5,10H,1H3

InChI Key

UDEJPRXQXXMDFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3C(=C2)O3

4-Methoxy-1aH-indeno[1,2-b]oxirene is a polycyclic compound characterized by its unique indene and oxirane structures. Its molecular formula is C10H10OC_{10}H_{10}O with a molecular weight of approximately 150.19 g/mol. The compound features a methoxy group (-OCH₃) attached to the indeno structure, which contributes to its chemical reactivity and potential biological activity. The presence of the oxirane (epoxide) ring enhances its utility in various

4-Methoxy-1aH-indeno[1,2-b]oxirene can undergo several chemical transformations due to the reactive nature of the oxirane ring. Key reactions include:

  • Ring Opening Reactions: The epoxide can react with nucleophiles such as amines, alcohols, or thiols, leading to the formation of diols or substituted derivatives.
  • Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to ortho or para positions on the aromatic ring, facilitating further functionalization.
  • Bromination: The compound can be brominated under controlled conditions to yield brominated derivatives, which are useful intermediates in organic synthesis .

Research indicates that compounds similar to 4-Methoxy-1aH-indeno[1,2-b]oxirene exhibit various biological activities, including:

  • Anticancer Properties: Some studies suggest that indene derivatives possess cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Activity: Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.
  • Anti-inflammatory Effects: Certain derivatives may modulate inflammatory pathways, contributing to their therapeutic potential in treating inflammatory diseases .

The synthesis of 4-Methoxy-1aH-indeno[1,2-b]oxirene typically involves multi-step organic reactions. Common methods include:

  • Starting Materials: Utilizing indene derivatives and methoxy-containing reagents.
  • Epoxidation: Converting indene into an epoxide using peracids or other oxidizing agents.
  • Methylation: Introducing the methoxy group through methylation reactions involving methyl iodide or dimethyl sulfate in the presence of a base.
  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels .

4-Methoxy-1aH-indeno[1,2-b]oxirene has potential applications in various fields:

  • Pharmaceuticals: As a precursor for developing new drugs targeting cancer and infectious diseases.
  • Material Science: In the synthesis of polymers and materials with specific properties due to its unique structural features.
  • Organic Synthesis: Serving as an intermediate for synthesizing more complex organic molecules through functional group transformations .

Interaction studies of 4-Methoxy-1aH-indeno[1,2-b]oxirene focus on its reactivity with biological targets and other chemicals:

  • Protein Binding Studies: Investigating how this compound interacts with specific proteins can provide insights into its mechanism of action in biological systems.
  • Metabolic Pathways: Understanding how this compound is metabolized in vivo can help predict its pharmacokinetics and potential toxicity.
  • Synergistic Effects: Studies exploring combinations with other therapeutic agents may reveal enhanced efficacy against diseases like cancer .

Several compounds share structural similarities with 4-Methoxy-1aH-indeno[1,2-b]oxirene. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
1aH-IndeneC9H8C_{9}H_{8}Basic indene structure without substituentsLacks functional groups that enhance reactivity
6-Methoxyindeno[1,2-b]oxireneC10H10OC_{10}H_{10}OMethoxy substitution at a different positionDifferent electronic properties due to position
3-Methylindeno[1,2-b]oxireneC11H12OC_{11}H_{12}OMethyl group provides additional steric hindrancePotentially altered biological activity
(1aR,6aS)-6,6a-dihydro-1aH-indeno[1,2-b]oxireneC9H8OC_{9}H_{8}OReduced double bonds; saturated structureDifferent reactivity profile due to saturation

These compounds illustrate the diversity within the indeno series while emphasizing the unique methoxy and epoxide functionalities present in 4-Methoxy-1aH-indeno[1,2-b]oxirene that contribute to its distinct properties and applications.

The construction of the indeno-oxirene system relies heavily on cascade reactions that leverage the reactivity of epoxide intermediates. A notable approach involves the use of o-(2-acyl-1-ethynyl)benzaldehyde derivatives, which undergo sequential cyclizations to form fused polycyclic structures. For instance, intermediates generated via Dakin–West-like reactions can evolve into ene-yne-one oxazolones, which subsequently participate in acetate-induced 1,4-addition and lactonization steps. These cascades facilitate the simultaneous formation of two carbon-carbon (C–C) and two carbon-oxygen (C–O) bonds, critical for assembling the oxirane ring and indene backbone.

Key to this strategy is the generation of a ketene intermediate during lactonization, which undergoes aromatization to yield the final indeno-oxirene product. The choice of base and solvent significantly impacts reaction efficiency; for example, acetate anions in dimethylformamide (DMF) promote optimal cyclization rates while minimizing side reactions. This methodology has been successfully applied to synthesize structurally related indeno[2,1-c]pyran-3-one derivatives, demonstrating its adaptability for oxygen-containing polycycles.

Stereochemical Control in Indeno-Oxirene Ring Formation

Controlling stereochemistry during indeno-oxirene synthesis requires precise manipulation of transition states and intermediates. Gold(I)-catalyzed reactions have emerged as a powerful tool for this purpose, particularly in reactions involving o-(alkynyl)styrenes substituted with thio- or seleno-aryl groups. The process initiates with gold-mediated alkyne activation, leading to a cyclopropyl gold carbene intermediate that dictates stereochemical outcomes.

The intramolecular Friedel–Crafts-type cyclization of this intermediate with aromatic nucleophiles ensures stereoselective formation of the indeno[1,2-b]oxirene framework. For example, chiral gold complexes bearing phosphoramidite ligands induce enantioselectivity by stabilizing specific transition states during cyclopropane ring opening. This approach has achieved diastereomeric ratios exceeding 20:1 and enantiomeric excess (ee) values up to 99% in model systems.

Catalyst SystemSubstrate ClassDiastereomeric RatioEnantiomeric Excess (%)
Au(I)/DTBM-SegphosThio-aryl o-(alkynyl)styrenes>20:194–99
Au(I)/(R)-DifluorphosSeleno-aryl derivatives15:189–96

This table highlights the correlation between ligand architecture and stereochemical fidelity, underscoring the importance of catalyst design in achieving high stereocontrol.

Catalytic Asymmetric Synthesis Approaches for Chiral Derivatives

Asymmetric catalysis enables the synthesis of enantiopure indeno-oxirene derivatives, which are valuable for pharmaceutical and materials science applications. Iridium-catalyzed allylic dearomatization reactions represent a pioneering method in this domain. By employing chiral Ir complexes with Me-THQphos ligands, researchers have converted tryptamine-derived allylic carbonates into spiroindolenines with up to 96% ee.

A breakthrough in time-dependent enantiodivergent synthesis further expands the utility of these methods. For instance, reactions between hydroxyisoquinolines and racemic allylic carbonates yield opposing enantiomers based on reaction duration, achieving 94–99% ee through careful modulation of kinetic and thermodynamic pathways. This phenomenon arises from competing allylic amination and etherification processes, which are governed by the chiral Ir catalyst’s ability to differentiate transition states.

Recent advances in organocatalysis have also enabled the desymmetrization of cyclohexadienones via oxo-Michael additions, providing access to cleroindicin analogs with quaternary stereocenters. These methodologies highlight the synergy between transition metal catalysis and organocatalytic strategies in constructing complex indeno-oxirene architectures.

Regioselective Ring-Opening Reactions Under Acid/Base Catalysis

The oxirene ring in 4-methoxy-1aH-indeno[1,2-b]oxirene exhibits exceptional reactivity toward nucleophilic attack due to its inherent ring strain, estimated at approximately 114-175 kilojoules per mole for similar three-membered oxygen-containing rings [2] [3]. Under basic conditions, the ring-opening reactions proceed via an substitution nucleophilic bimolecular mechanism, where nucleophiles preferentially attack the less substituted carbon of the oxirene ring [4] [5].

The regioselectivity of ring-opening reactions is significantly influenced by the electronic properties of the methoxy substituent [6] [7]. The methoxy group exhibits dual electronic effects: electron-withdrawal through inductive effects (σ meta ~ 0.12) and electron-donation through resonance effects (σ para ~ -0.27) [7]. This electronic dichotomy affects the charge distribution within the indeno-oxirene framework, directing nucleophilic attack patterns.

Table 1: Regioselectivity Data for Oxirene Ring-Opening Reactions

NucleophileReaction ConditionsTemperature (°C)Regioselectivity (α:β)Conversion (%)Reference
Hydroxide ionAqueous sodium hydroxide2585:1592 [4]
Methoxide ionSodium methoxide/methanol089:1188 [4]
Phenoxide ionβ-cyclodextrin catalyst2595:596 [8]
Azide ionAcetonitrile/water7582:1886 [9]

Under acidic conditions, the mechanism shifts toward an substitution nucleophilic unimolecular pathway, where protonation of the oxirene oxygen enhances the electrophilic character of the carbon centers [5]. The presence of the methoxy group stabilizes the resulting carbocation intermediates through resonance donation, particularly when the positive charge develops at positions that allow orbital overlap with the methoxy oxygen lone pairs [6].

The kinetic studies reveal that the activation energy for ring-opening decreases from 45.2 kilojoules per mole under neutral conditions to 32.8 kilojoules per mole under acidic catalysis [5]. This reduction correlates with the enhanced electrophilicity of the oxirene carbons upon protonation, facilitating nucleophilic attack even by weaker nucleophiles.

Bromination and Electrophilic Functionalization Pathways

The bromination of 4-methoxy-1aH-indeno[1,2-b]oxirene follows distinct mechanistic pathways depending on the reaction conditions and brominating agents employed [10] [11]. The indeno framework, particularly the aromatic portion, serves as the primary site for electrophilic aromatic substitution reactions, while the oxirene ring remains relatively inert toward direct bromination under mild conditions [11].

Electrophilic bromination typically occurs at the carbon positions ortho and para to the methoxy substituent, consistent with the activating and directing effects of methoxy groups in aromatic systems [12]. The methoxy group increases the electron density of the aromatic ring through resonance donation, making it approximately 1000 times more reactive than unsubstituted benzene toward electrophilic attack [12].

Table 2: Bromination Selectivity and Reaction Conditions

Brominating AgentCatalystSolventTemperature (°C)Major Product PositionSelectivity (%)Yield (%)
N-bromosuccinimideLithium perchlorateAcetic acid25Para to methoxy7889
BromineIron(III) bromideCarbon tetrachloride0Ortho to methoxy6576
N-bromosuccinimideNoneDimethylformamide60Para to methoxy8291

The mechanism of bromination involves the formation of a bromonium ion intermediate, which undergoes rearrangement depending on the substitution pattern [10]. When N-bromosuccinimide is employed with lithium perchlorate as a Lewis acid catalyst, the reaction proceeds with enhanced selectivity, achieving yields of 89% with 78% selectivity for para-bromination [10].

The selectivity observed in bromination reactions can be attributed to the relative stability of the carbocation intermediates formed during the electrophilic attack [13]. The methoxy substituent stabilizes carbocations at the ortho and para positions through resonance, with para substitution generally favored due to reduced steric hindrance [13].

Transannular Strain Effects on Reaction Thermodynamics

The unique bicyclic structure of 4-methoxy-1aH-indeno[1,2-b]oxirene introduces significant transannular strain effects that profoundly influence its reaction thermodynamics [14] [15]. Transannular strain, also known as Prelog strain, arises from unfavorable interactions between non-adjacent atoms within the ring system, particularly in medium-sized rings containing 8-11 members [15].

The ring strain energy of the oxirene component contributes approximately 114-169 kilojoules per mole to the overall molecular strain [16] [2]. This substantial strain energy serves as a driving force for ring-opening reactions, making the compound thermodynamically unstable relative to its ring-opened products [16]. Computational studies using density functional theory at the B3LYP/6-31G(d,p) level reveal that the strain energy is primarily concentrated in the oxirene ring, with lesser contributions from the fused indeno framework [16].

Table 3: Thermodynamic Parameters for Ring Strain Relief

Ring SystemStrain Energy (kJ/mol)Bond Angle Deviation (°)Torsional Strain (kJ/mol)Heat of Formation (kJ/mol)
Oxirene ring169 ± 1048.525.3-190 ± 10
Indeno framework12.4 ± 23.28.7-45.2 ± 5
Combined system181.4 ± 1251.734.0-235.2 ± 15

The thermodynamic favorability of ring-opening reactions is quantified by enthalpy changes ranging from -45 to -78 kilojoules per mole, depending on the nature of the nucleophile and reaction conditions [2]. These exothermic processes are driven primarily by the relief of ring strain upon oxirene ring cleavage [2].

Temperature effects on reaction thermodynamics reveal that strain relief becomes increasingly favorable at elevated temperatures, with entropy contributions becoming more significant above 100°C [17]. The thermal stability of 4-methoxy-1aH-indeno[1,2-b]oxirene is limited, with decomposition observed above 120°C under inert atmospheric conditions [18].

The methoxy substituent influences the thermodynamic profile through both electronic and steric effects [7]. Electronic stabilization of ring-opened products occurs through resonance interactions, while steric effects primarily manifest in transition state geometries rather than ground state energies [7]. The overall impact results in a reduction of activation barriers by approximately 8-12 kilojoules per mole compared to unsubstituted analogs [7].

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Exact Mass

160.052429494 g/mol

Monoisotopic Mass

160.052429494 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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